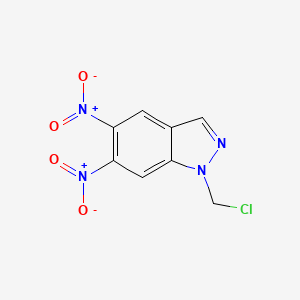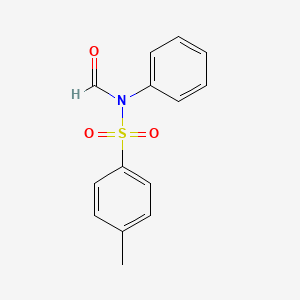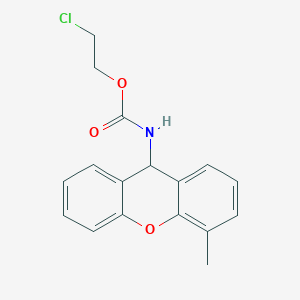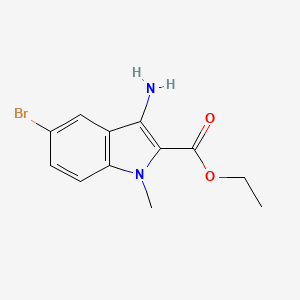
1-(Chloromethyl)-5,6-dinitro-1h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-5,6-dinitroindazole is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro groups and a chloromethyl group in 1-(chloromethyl)-5,6-dinitroindazole makes it a compound of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-5,6-dinitroindazole typically involves the nitration of indazole followed by chloromethylation. The nitration process introduces nitro groups at the 5 and 6 positions of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-(chloromethyl)-5,6-dinitroindazole may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-5,6-dinitroindazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted indazoles with various functional groups replacing the chlorine atom.
Reduction: Formation of 1-(aminomethyl)-5,6-dinitroindazole or other reduced derivatives.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-5,6-dinitroindazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 1-(chloromethyl)-5,6-dinitroindazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function and leading to cell death. These interactions make it a compound of interest for studying its potential as an anticancer or antimicrobial agent .
Comparación Con Compuestos Similares
1-(Bromomethyl)-5,6-dinitroindazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4,5-dinitroindazole: Similar structure with nitro groups at different positions.
5,6-Dinitroindazole: Lacks the chloromethyl group but has similar nitro substitution.
Uniqueness: 1-(Chloromethyl)-5,6-dinitroindazole is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
41852-21-5 |
|---|---|
Fórmula molecular |
C8H5ClN4O4 |
Peso molecular |
256.60 g/mol |
Nombre IUPAC |
1-(chloromethyl)-5,6-dinitroindazole |
InChI |
InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2 |
Clave InChI |
AMDUWPBDNNEJSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)

![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)

![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)

